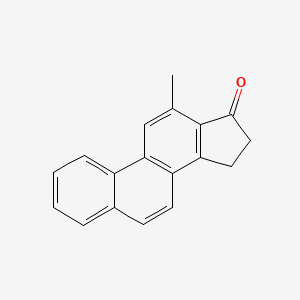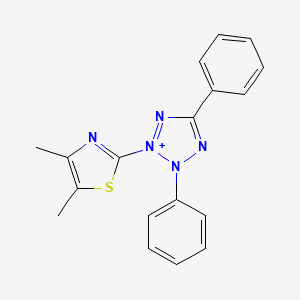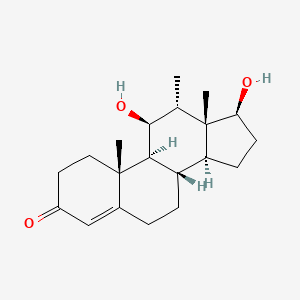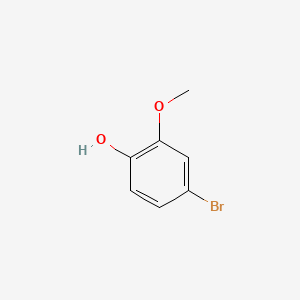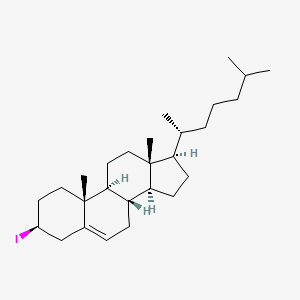
Yoduro de colesterol
Descripción general
Descripción
Cholesteryl iodide, also known as cholesterol iodide, is a compound that is synthesized by the reaction of cholesterol with iodine. It is a yellowish-brown solid that is sparingly soluble in water but soluble in organic solvents. Cholesteryl iodide has been the subject of scientific research due to its potential applications in the field of medicine and biochemistry. In
Aplicaciones Científicas De Investigación
Cristales líquidos colestéricos
El yoduro de colesterol es de gran interés para los investigadores debido a su especial estructura helicoidal autoensamblada y sus propiedades de reflexión selectiva de la luz . La fase colestérica se considera un estado especial de la fase nemática y también se suele denominar cristal líquido nemático quiral . Estas propiedades únicas lo convierten en un componente clave en el desarrollo de cristales líquidos colestéricos .
Reflexión de banda ancha
Los materiales de cristal líquido colestérico (ChLC) con reflexión de banda ancha están experimentando un auge significativo del interés debido a su capacidad única para autoorganizarse en una arquitectura supramolecular helicoidal y su excelente reflexión selectiva de la luz basada en la relación de Bragg . El this compound juega un papel crucial en el desarrollo de estos materiales .
Aplicaciones en administración de fármacos
El this compound tiene aplicaciones potenciales en el campo de la administración de fármacos . Sus propiedades únicas se pueden aprovechar para diseñar nuevos sistemas de administración de fármacos .
Aplicaciones de bioimagen
El this compound también se puede utilizar en aplicaciones de bioimagen . Sus propiedades únicas pueden mejorar la efectividad de las técnicas de bioimagen .
Compuestos anticancerígenos, antimicrobianos y antioxidantes
Los nuevos derivados basados en el colesterol, incluidos los del this compound, han mostrado resultados prometedores como compuestos anticancerígenos, antimicrobianos y antioxidantes .
Cristales líquidos y gelificantes basados en el colesterol
El this compound se utiliza en la síntesis de cristales líquidos y gelificantes basados en el colesterol . Estos materiales tienen una amplia gama de aplicaciones en varios campos de investigación .
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling cholesteryl iodide . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
While specific future directions for cholesteryl iodide are not mentioned in the search results, research on cholesterol-based compounds has seen advances in synthesis and applications in different research fields . These applications range from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators .
Mecanismo De Acción
- Its primary target is the cholesteryl ester transfer protein (CETP) , which plays a crucial role in regulating plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins .
- Subsequently, it is oxidized to iodine .
- However, it’s important to note that cholesteryl iodide is not commonly used for imaging due to its tissue-destroying effects .
- By inhibiting CETP, it alters the transfer of cholesteryl esters between lipoproteins, impacting cholesterol levels .
- Impact on Bioavailability : Cholesteryl iodide’s bioavailability is influenced by its rapid absorption and distribution .
- By inhibiting CETP, it modulates the transfer of cholesteryl esters, potentially impacting atherosclerotic cardiovascular disease risk .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
Cholesteryl iodide plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and signaling pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, cholesteryl iodide can interact with enzymes involved in cholesterol metabolism, such as acyl-coenzyme A:cholesterol acyltransferase (ACAT), which esterifies cholesterol . Additionally, it may interact with proteins involved in lipid transport and storage, such as apolipoproteins and lipid transfer proteins . These interactions are crucial for maintaining cellular cholesterol homeostasis and regulating lipid metabolism.
Cellular Effects
Cholesteryl iodide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of cell membranes by altering their fluidity and permeability, which in turn impacts cell signaling and membrane protein function . Cholesteryl iodide may also modulate gene expression by interacting with nuclear receptors and transcription factors involved in lipid metabolism and homeostasis . Furthermore, it can influence cellular metabolism by affecting the synthesis and degradation of cholesterol and other lipids .
Molecular Mechanism
The molecular mechanism of cholesteryl iodide involves its interactions with various biomolecules at the molecular level. It can bind to specific enzymes and proteins, modulating their activity. For example, cholesteryl iodide can inhibit or activate enzymes involved in cholesterol metabolism, such as ACAT . It may also interact with nuclear receptors, influencing gene expression and cellular responses to lipid levels . These interactions are mediated by the unique structure of cholesteryl iodide, which allows it to fit into specific binding sites on target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholesteryl iodide can change over time due to its stability and degradation. Cholesteryl iodide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that cholesteryl iodide can have lasting effects on cellular function, including alterations in lipid metabolism and gene expression
Dosage Effects in Animal Models
The effects of cholesteryl iodide vary with different dosages in animal models. At low doses, cholesteryl iodide may have beneficial effects on lipid metabolism and cellular function . At high doses, it can cause toxic or adverse effects, such as disruptions in lipid homeostasis and cellular toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of cholesteryl iodide in research and potential therapeutic applications.
Metabolic Pathways
Cholesteryl iodide is involved in various metabolic pathways, particularly those related to cholesterol metabolism. It can be metabolized by enzymes such as ACAT, which esterifies cholesterol and cholesteryl derivatives . Additionally, cholesteryl iodide may influence metabolic flux and metabolite levels by modulating the activity of key enzymes and transport proteins involved in lipid metabolism
Transport and Distribution
Cholesteryl iodide is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It can be incorporated into lipoproteins, such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL), which facilitate its transport in the bloodstream . Within cells, cholesteryl iodide can be transported to various organelles, including the endoplasmic reticulum and lipid droplets, where it participates in lipid metabolism and storage
Subcellular Localization
The subcellular localization of cholesteryl iodide is influenced by its interactions with specific targeting signals and post-translational modifications. It is primarily localized to lipid-rich compartments, such as the plasma membrane, endoplasmic reticulum, and lipid droplets . These localizations are essential for its activity and function, as they allow cholesteryl iodide to interact with key enzymes and proteins involved in lipid metabolism and signaling
Propiedades
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45I/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVJGSYGUZXDAR-DPAQBDIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)I)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)I)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951874 | |
| Record name | 3-Iodocholest-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2930-80-5 | |
| Record name | Cholesteryl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2930-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002930805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodocholest-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β-iodocholest-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



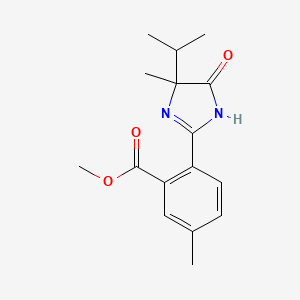
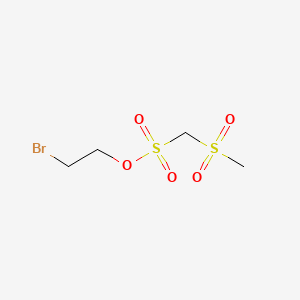
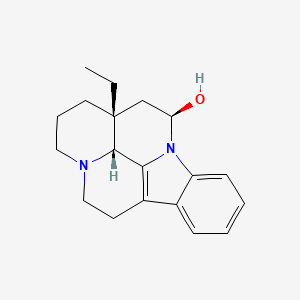


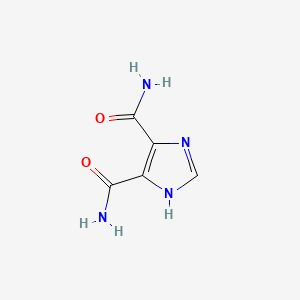
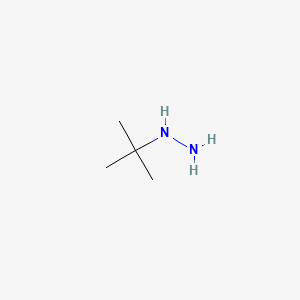
![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)
